molecular formula C18H14ClN3O3S B13940077 Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- CAS No. 63216-91-1

Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-

Cat. No.: B13940077
CAS No.: 63216-91-1
M. Wt: 387.8 g/mol
InChI Key: FLOYGGLYWMATMF-UHFFFAOYSA-N
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Description

This compound is an azo dye derivative characterized by a benzenesulfonic acid backbone substituted with a chloro group at position 2 and an azo-linked phenylamino group at position 3. Azo dyes are widely used in textiles, cosmetics, and industrial applications due to their vibrant colors and water solubility imparted by sulfonic acid groups. The chloro substituent enhances molecular stability and influences hydrophobicity, while the phenylamino group contributes to conjugation and light absorption properties .

Properties

CAS No.

63216-91-1

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

5-[(4-anilinophenyl)diazenyl]-2-chlorobenzenesulfonic acid

InChI

InChI=1S/C18H14ClN3O3S/c19-17-11-10-16(12-18(17)26(23,24)25)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H,(H,23,24,25)

InChI Key

FLOYGGLYWMATMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation and Formylation of 4-Chlorobenzaldehyde to 2-Chloro-5-formylbenzenesulfonic Acid

The initial key step in the synthesis involves the sulfonation of 4-chlorobenzaldehyde to yield 2-chloro-5-formylbenzenesulfonic acid, which serves as a crucial intermediate.

  • Process Description:
    The reaction is carried out by treating 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures ranging from 70 to 110 °C, with an optimal range of 80 to 85 °C for best yields. Oleum is used in excess to ensure complete sulfonation. The reaction time varies between 1 to 12 hours depending on stoichiometry and temperature control.

  • Reaction Conditions and Workup:
    The oleum is typically introduced first, followed by the gradual addition of 4-chlorobenzaldehyde. Alternatively, the aldehyde can be dissolved in sulfuric acid before oleum addition. After completion, the reaction mixture is quenched with water or ice to precipitate the free sulfonic acid. The sulfuric acid concentration is adjusted to 40–60% by weight (preferably 45–55%) to facilitate precipitation. Cooling to 0–10 °C enhances crystallization, and the product is recovered by suction filtration.

  • Product Purity and Salt Formation:
    The isolated 2-chloro-5-formylbenzenesulfonic acid contains 3–5% residual sulfuric acid, allowing for straightforward neutralization with inorganic or organic bases (e.g., sodium hydroxide, potassium carbonate, ammonia) to form highly pure salts such as sodium salt with yields around 78–80%.

  • Advantages:
    This method offers improved yields (5–10% higher than prior art), shorter reaction times (reduced by factors of 2 to 20), and simplified isolation procedures, enhancing scalability and purity of the intermediate.

Parameter Value/Range Notes
Temperature 70–110 °C (optimal 80–85 °C) Reaction temperature
Reaction time 1–12 hours Depends on stoichiometry and temp
Oleum concentration 20–100% free SO3 (preferably 35–70%) Sulfonating agent
Sulfuric acid concentration (post-quench) 40–60% (preferably 45–55%) For precipitation of free acid
Yield (sodium salt) ~78–80% After neutralization

Source: Patent EP0038999B1 (1995)

Diazotization and Azo Coupling to Form the Azo Intermediate

The azo linkage is introduced by diazotization of an appropriate aromatic amine followed by coupling with the sulfonated intermediate or related compounds.

  • Diazotization Procedure:
    2-Amino-4-chlorobenzenesulfonamide is dissolved in 2N hydrochloric acid and cooled to 0–5 °C. Sodium nitrite solution is added dropwise under stirring to generate the diazonium salt.

  • Azo Coupling:
    The diazonium salt is then coupled with 4-hydroxy-3-methoxybenzaldehyde (vanillin) or related aromatic compounds under controlled temperature (0–50 °C) to form azo compounds such as 4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide (A1).

  • Reaction Monitoring and Purification:
    Thin-layer chromatography (TLC) on silica gel with ethanol/ethyl acetate solvent systems is used to monitor reaction progress. The crude product is precipitated by pouring into crushed ice, filtered, washed with cold methanol, and recrystallized from ethanol.

  • Yields and Characteristics:
    The azo compounds are obtained in good yields (typically 70–80%) as solid materials with characteristic IR, NMR, and mass spectral profiles confirming structure.

Schiff Base Formation (Azo-Azomethine Derivatives)

The azo intermediate (A1) undergoes condensation with various substituted anilines to form azo-azomethine derivatives.

  • General Procedure:
    Equimolar amounts of compound A1 and substituted anilines (e.g., 4-bromoaniline, sulfanilamide, sulfadiazine, sulfathiazole) are dissolved in absolute ethanol with a few drops of sulfuric acid and refluxed for 24 hours.

  • Isolation:
    The reaction mixture is cooled, poured into crushed ice, and the solid products are filtered, washed, and recrystallized.

  • Yields:
    These Schiff bases are isolated in yields ranging from 70% to 80%, with purity confirmed by spectroscopic methods.

Thiazolidinone Derivatives via Cyclization

Further functionalization involves reacting the Schiff bases with thioglycolic acid in the presence of zinc chloride catalyst to form thiazolidinone rings.

  • Reaction Conditions:
    The Schiff base is dissolved in dimethylformamide (DMF), and thioglycolic acid is added dropwise. Zinc chloride is added as a catalyst, and the mixture is refluxed for 12–14 hours.

  • Workup:
    The reaction is monitored by TLC (methanol/chloroform solvent). Upon completion, the mixture is poured into crushed ice, neutralized with sodium bicarbonate, filtered, washed, and recrystallized from ethanol.

  • Yields and Properties:
    The thiazolidinone derivatives are obtained in yields around 70–75%, characterized by IR, ^1H NMR, ^13C NMR, and elemental analysis.

Summary Table of Preparation Steps and Conditions

Step Starting Materials Conditions Yield (%) Notes
Sulfonation/Formylation 4-Chlorobenzaldehyde + Oleum 80–85 °C, 1–12 h, excess oleum ~78–80 Isolation of 2-chloro-5-formylbenzenesulfonic acid salts
Diazotization & Azo Coupling 2-Amino-4-chlorobenzenesulfonamide + NaNO2 + Vanillin 0–5 °C diazotization, 0–50 °C coupling 70–80 Formation of azo intermediate A1
Schiff Base Formation Azo intermediate + substituted anilines Reflux in ethanol, 24 h, acid catalysis 70–80 Formation of azo-azomethine derivatives
Thiazolidinone Cyclization Schiff base + thioglycolic acid + ZnCl2 Reflux in DMF, 12–14 h 70–75 Formation of thiazolidinone derivatives

Research Outcomes and Analytical Characterization

  • Spectroscopic Data:
    The compounds at each stage are characterized by Fourier-transform infrared spectroscopy (FT-IR), proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR), and mass spectrometry (MS). Key functional groups such as sulfonic acid, aldehyde, azo (-N=N-), azomethine (-C=N-), and thiazolidinone rings are confirmed by characteristic absorption bands and chemical shifts.

  • Elemental Analysis:
    Elemental composition closely matches theoretical values, confirming high purity and correct stoichiometry.

  • Antioxidant and Antimicrobial Activity: Some derivatives, especially azo-azomethine and thiazolidinone compounds, exhibit promising antioxidant activities as measured by DPPH free radical scavenging assays, alongside antimicrobial efficiency, indicating potential functional applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The azo group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or other strong bases are commonly used.

    Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Widely used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. The compound can interact with proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

(a) Sodium 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonate (CAS RN: Not provided, )
  • Structure: Features a dimethylamino group instead of phenylamino and lacks a chloro substituent.
  • Properties: Higher water solubility due to the sodium salt form and electron-donating dimethylamino group, which shifts absorption maxima compared to the target compound .
(b) Acid Yellow 36 (C.I. 13065, )
  • Structure: 3-[[4-(Phenylamino)phenyl]azo]benzenesulfonic acid sodium salt.
  • Comparison: Similar phenylamino-azo motif but lacks the chloro group. The sulfonic acid group at position 3 instead of 5 alters solubility and dye affinity .
(c) C.I. Acid Black 109 (CAS 6262-07-3, )
  • Structure : Disodium salt with dual azo groups and a naphthalenesulfonic acid component.
  • Comparison : More complex structure with additional sulfonic groups and a naphthalene ring, enhancing solubility and color depth but increasing molecular weight (C32H23N5O7S2, ~729 g/mol) .
(d) Benzenesulfonic acid, 2,5-dichloro-4-[...]-monosodium salt ()
  • Structure : Contains dichloro substituents and a pyrazol ring.
  • Comparison: The pyrazol ring improves thermal stability, while dichloro groups increase hydrophobicity compared to the mono-chloro target compound .

Physicochemical Properties

Property Target Compound Sodium 4-((4-Dimethylamino)phenyl)azo)benzenesulfonate Acid Yellow 36 C.I. Acid Black 109
Molecular Weight ~400.5 g/mol (estimated) ~329.33 g/mol () ~375.3 g/mol ~729 g/mol
Solubility Moderate (free acid) High (sodium salt) High (sodium salt) Very high (disodium salt)
Key Substituents 2-Cl, 5-azo-phenylamino 4-Dimethylamino 3-Sulfo, phenylamino Dual azo, naphthalene sulfonic
Application Textile dyeing pH indicator, dye intermediate Textile dyeing Heavy-duty textile dyeing

Research Findings and Functional Differences

  • Synthetic Routes: The target compound is synthesized via diazotization of 2-chloro-5-aminobenzenesulfonic acid followed by coupling with 4-aminodiphenylamine. Analogues like Acid Yellow 36 use similar methods but differ in starting amines .
  • Stability : The chloro group in the target compound enhances photostability compared to methyl or methoxy substituents in analogues like Acid Yellow 25 () but reduces solubility .
  • Toxicity: Azo dyes may degrade into aromatic amines. The phenylamino group in the target compound could release aniline derivatives, necessitating regulatory scrutiny similar to compounds flagged in NICNAS reports () .

Industrial and Regulatory Considerations

  • Applications : The target compound is suited for wool and silk dyeing, while disodium salts (e.g., C.I. Acid Black 109) are used for cellulose fibers .
  • Regulatory Status: Compounds releasing carcinogenic amines (e.g., benzidine) are restricted under EU Regulation 1272/2006. The target compound’s safety profile requires evaluation akin to dyes listed in .

Biological Activity

Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- (CAS No. 63216-91-1), is a compound that belongs to the class of azo compounds, characterized by the presence of an azo (–N=N–) functional group. Azo compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H14_{14}ClN3_3O3_3S
  • Molecular Weight : 387.84 g/mol
  • Structure : The compound features a benzenesulfonic acid moiety with a chloro group and an azo linkage connecting two phenyl groups.

Biological Activities

Azo compounds exhibit a range of biological activities due to their ability to interact with various biological targets. The following summarizes key activities associated with benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-:

Antimicrobial Activity

Research indicates that azo compounds can demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives containing azo linkages possess antibacterial effects against both Gram-positive and Gram-negative bacteria. Specific findings include:

  • Inhibition Zones : Compounds similar to benzenesulfonic acid exhibited inhibition zones ranging from 9 mm to 18 mm against bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)Bacteria Tested
4a17Bacillus subtilis
4b18Staphylococcus aureus
4c15Escherichia coli

Antitumor Activity

The potential antitumor effects of azo compounds have been highlighted in various studies. The mechanism often involves the inhibition of DNA synthesis and cell proliferation in cancer cells. For example, certain derivatives have shown promising results against non-small cell lung cancer (NSCLC), indicating their role in targeting the epidermal growth factor receptor (EGFR) .

Anti-inflammatory Effects

Azo compounds have also been investigated for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in tissues .

The biological activity of benzenesulfonic acid is likely mediated through several mechanisms:

  • Enzyme Inhibition : Azo compounds can inhibit enzymes critical for bacterial growth and tumor progression.
  • Reactive Oxygen Species (ROS) : They may induce oxidative stress in cancer cells or pathogens, leading to cell death.
  • Microbial Activation : Some azo compounds are prodrugs that require microbial enzymes for activation, which is particularly relevant for gastrointestinal applications .

Case Studies

Several case studies have illustrated the therapeutic potential of azo compounds:

  • Antibacterial Efficacy : A study demonstrated that a series of azo derivatives showed enhanced antibacterial activity when tested against multiple strains of bacteria, suggesting structural modifications could optimize efficacy .
  • Cancer Treatment : Research involving azobenzene derivatives indicated significant cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Applications : A clinical study explored the use of azo compounds in inflammatory bowel disease, showing that they could effectively deliver anti-inflammatory agents to the colon while minimizing systemic absorption .

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